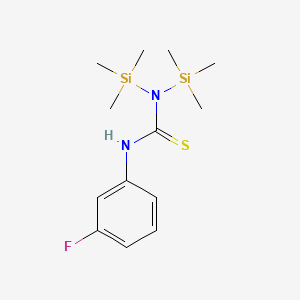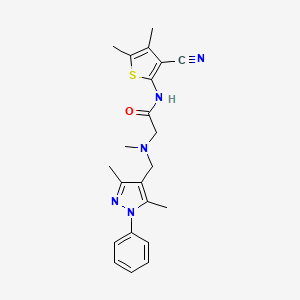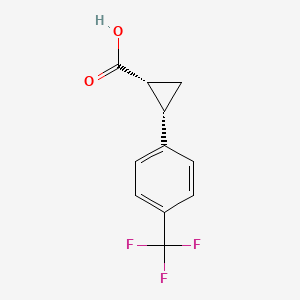
2-Chloronicotinic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloronicotinic anhydride is a derivative of nicotinic acid, specifically a halogenated form. It is an important intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals . The compound is characterized by the presence of a chlorine atom at the second position of the nicotinic acid structure, which significantly influences its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloronicotinic anhydride typically involves the chlorination of nicotinic acid or its derivatives. One common method is the chlorination of the N-oxide of nicotinic acid using reagents like phosphorus oxychloride (POCl3) under controlled conditions . Another approach involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorine atom .
Industrial Production Methods: Industrial production of this compound often employs a multi-step process. Initially, 3-pyridinecarbonitrile is oxidized using hydrogen peroxide (H2O2) in the presence of acetyl pyruvic molybdenum as a catalyst. The resulting product undergoes chlorination with phenyl dichlorophosphate, followed by dehydration to yield 2-chloro-3-cyanopyridine, which is then hydrolyzed to produce this compound .
化学反应分析
Types of Reactions: 2-Chloronicotinic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like anilines and bases such as potassium carbonate are commonly used.
Oxidation Reactions: Hydrogen peroxide (H2O2) is a typical oxidizing agent used in the synthesis of this compound.
Major Products:
科学研究应用
2-Chloronicotinic anhydride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-chloronicotinic anhydride primarily involves its ability to undergo substitution reactions, which allows it to form various bioactive compounds. These compounds can interact with specific molecular targets, such as enzymes and receptors, to exert their biological effects. For instance, 2-arylaminonicotinic acids derived from this compound are known to inhibit enzymes involved in inflammatory pathways .
相似化合物的比较
2-Bromonicotinic Acid: Similar to 2-chloronicotinic anhydride but with a bromine atom instead of chlorine.
2-Hydroxynicotinic Acid: A precursor in the synthesis of this compound, where the hydroxyl group is substituted with chlorine.
Nicotinic Acid: The parent compound, which is less reactive compared to its halogenated derivatives.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable intermediate in the synthesis of various bioactive compounds, offering distinct advantages in terms of reaction conditions and product yields .
属性
分子式 |
C12H6Cl2N2O3 |
|---|---|
分子量 |
297.09 g/mol |
IUPAC 名称 |
(2-chloropyridine-3-carbonyl) 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H6Cl2N2O3/c13-9-7(3-1-5-15-9)11(17)19-12(18)8-4-2-6-16-10(8)14/h1-6H |
InChI 键 |
HMVJNDPMHQZOHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OC(=O)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B12837396.png)

![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)
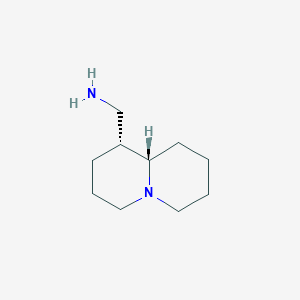
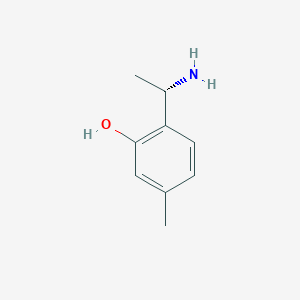

![4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12837428.png)

